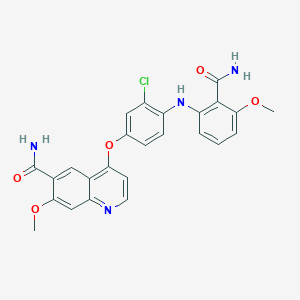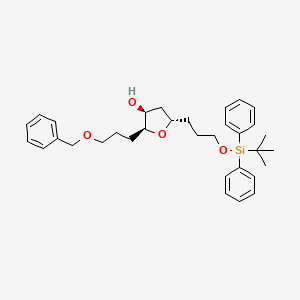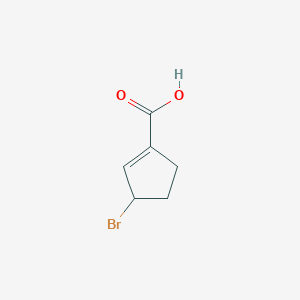![molecular formula C25H17N3O4S B13049439 2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate CAS No. 7243-09-6](/img/structure/B13049439.png)
2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is a complex organic compound with a unique structure that combines a pyrazole ring, a quinoline ring, and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate typically involves multiple steps, starting with the preparation of the pyrazole and quinoline intermediates. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help to optimize reaction conditions, reduce waste, and improve yield.
化学反応の分析
Types of Reactions
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure.
科学的研究の応用
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
Quinoline-8-sulfonic acid: Another related compound with similar structural features.
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenol: A structurally similar compound with different functional groups.
Uniqueness
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is unique due to its combination of a pyrazole ring, a quinoline ring, and a sulfonate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
特性
CAS番号 |
7243-09-6 |
|---|---|
分子式 |
C25H17N3O4S |
分子量 |
455.5 g/mol |
IUPAC名 |
[2-(1-phenylpyrazole-4-carbonyl)phenyl] quinoline-8-sulfonate |
InChI |
InChI=1S/C25H17N3O4S/c29-25(19-16-27-28(17-19)20-10-2-1-3-11-20)21-12-4-5-13-22(21)32-33(30,31)23-14-6-8-18-9-7-15-26-24(18)23/h1-17H |
InChIキー |
XNEMUICNSDOGBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



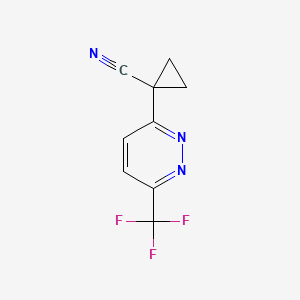

![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

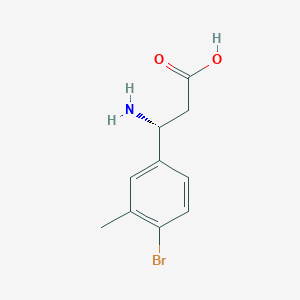
![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
